

M8891: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 (MetAP2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	M8891	
Cat. No.:	B608796	Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of M8891, a reversible and selective small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). M8891's high selectivity for MetAP2 over its isoform, MetAP1, presents a significant advantage in targeted therapeutic development. This document outlines the quantitative data supporting this selectivity, details the experimental protocols used for its validation, and illustrates the relevant biological pathways.

Biochemical Selectivity and Potency

M8891 demonstrates potent inhibition of MetAP2 with an IC50 value of 54 nM.[1][2] In contrast, it exhibits negligible activity against MetAP1, with a reported IC50 greater than 10 μ M.[1][2][3] This represents a selectivity of over 185-fold for MetAP2, highlighting **M8891** as a highly specific inhibitor. The binding affinity (Ki) of **M8891** for MetAP2 has been determined to be 4.33 nM.[1]

Enzyme	M8891 IC50	Reference
Human MetAP2	54 nM	[1][2]
Human MetAP1	> 10 µM	[1][2][3]

Cellular Activity



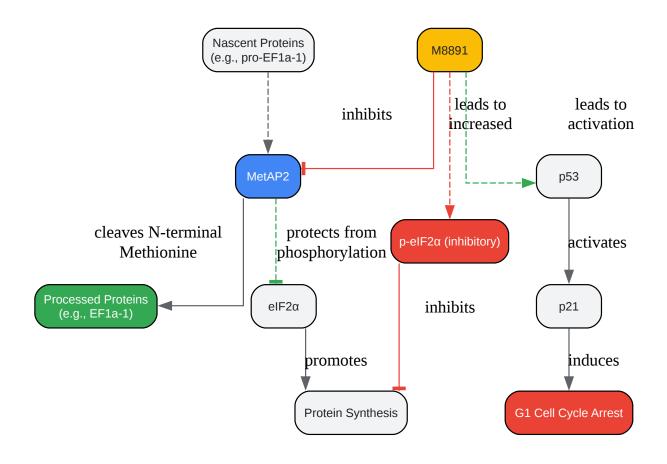
The selective inhibition of MetAP2 by **M8891** translates to potent anti-proliferative effects in endothelial cells, a key process in angiogenesis. In Human Umbilical Vein Endothelial Cells (HUVECs), **M8891** inhibits proliferation with an IC50 of 20 nM.[1] The anti-angiogenic and anti-tumor activity of **M8891** has been demonstrated in various preclinical models.[1][3]

Cell-Based Assay	M8891 IC50	Reference
HUVEC Proliferation	20 nM	[1]

Signaling Pathways and Mechanism of Action

Methionine aminopeptidases are responsible for cleaving the N-terminal methionine from nascent proteins. While MetAP1 and MetAP2 have overlapping substrate specificities, MetAP2 possesses unique roles in cellular signaling. Inhibition of MetAP2 by **M8891** has been shown to trigger the activation of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest in the G1 phase.[4][5] Furthermore, MetAP2 is known to associate with the eukaryotic initiation factor 2 alpha (eIF2 α), protecting it from inhibitory phosphorylation.[6] By inhibiting MetAP2, **M8891** can disrupt this interaction, leading to increased eIF2 α phosphorylation and a subsequent reduction in global protein synthesis. A key pharmacodynamic biomarker for **M8891** activity is the accumulation of the unprocessed, methionylated form of the translation elongation factor 1-alpha-1 (EF1a-1), a newly identified substrate of MetAP2.[4][7]





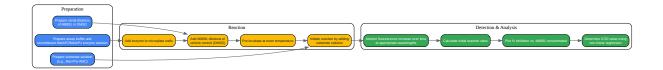
Click to download full resolution via product page

M8891 mechanism of action.

Experimental Protocols Biochemical MetAP2 Inhibition Assay

This protocol outlines a method to determine the IC50 value of M8891 against MetAP2.





Click to download full resolution via product page

Biochemical assay workflow.

Materials:

- Recombinant human MetAP2 or MetAP1 enzyme
- M8891
- Fluorogenic peptide substrate (e.g., Met-Pro-AMC)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl2, 0.01% Triton X-100)
- DMSO
- Microplate reader capable of fluorescence detection

Procedure:

- Prepare a serial dilution of M8891 in DMSO.
- In a microplate, add the assay buffer.
- Add the M8891 dilution or DMSO (vehicle control) to the respective wells.



- Add the recombinant MetAP enzyme to all wells.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
- Calculate the initial reaction rates from the linear phase of the fluorescence curve.
- Determine the percent inhibition for each M8891 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **M8891** concentration and fit the data using a non-linear regression model to calculate the IC50 value.

HUVEC Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of **M8891** on HUVECs. [4]



Click to download full resolution via product page

HUVEC proliferation assay workflow.

Materials:



- Human Umbilical Vein Endothelial Cells (HUVECs)
- Complete Endothelial Cell Growth Medium
- M8891
- DMSO
- 384-well plates
- Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Culture HUVECs in complete endothelial cell growth medium.
- Seed 500 HUVECs per well in a 384-well plate and allow them to adhere for 6-8 hours at 37°C.[4]
- Prepare a serial dilution of M8891 in DMSO.
- Add the diluted M8891 or DMSO (vehicle control) to the wells.
- Incubate the plates for 72 hours at 37°C.[4]
- Add a cell proliferation reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell proliferation relative to the vehicle control.
- Plot the percentage of proliferation against the logarithm of the M8891 concentration and fit the data using a non-linear regression model to determine the IC50 value.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. METAP2 Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [M8891: A Potent and Selective Inhibitor of Methionine Aminopeptidase 2 (MetAP2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608796#confirming-m8891-selectivity-over-metap1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com